molecular formula C16H21N3O3 B613023 H-Lys-AMC acetate salt CAS No. 92605-76-0

H-Lys-AMC acetate salt

Cat. No. B613023
CAS RN: 92605-76-0
M. Wt: 303.36
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“H-Lys-AMC acetate salt” is a chemical compound widely used in scientific research. It is also known as “L-Lysine 7-amido-4-methylcoumarin, acetate salt” and has the molecular formula C16H21N3O3•C2H4O2 . This compound holds immense potential for studying enzymatic activity, peptide synthesis, and drug discovery.

Scientific Research Applications

Online Hydrophobic Interaction Chromatography-Mass Spectrometry for Top-Down Proteomics

This study introduces a hydrophobic interaction chromatography (HIC) technique compatible with mass spectrometry (MS), using MS-friendly concentrations of ammonium acetate for protein retention. The approach facilitates high-resolution separation of proteins and proteoforms under non-denaturing conditions, promising significant applications in top-down proteomics for qualitative and quantitative analysis of complex protein samples (Chen et al., 2016).

Enhancing Drug Bioanalysis with Salting-Out Assisted Liquid/Liquid Extraction

A novel application of ammonium acetate as a salting-out agent in bioanalytical chemistry is demonstrated. This method, used for the simultaneous quantitation of a hydrophobic drug and its metabolite in human plasma, showcases the utility of incorporating mass spectrometry-friendly salts in enhancing chromatographic separation and ionization efficiency in LC-MS analysis (Wu et al., 2008).

Nanofiltration Membrane Development for Separation Applications

Research highlighted the creation of a novel salt concentration-sensitive nanofiltration membrane using l-lysine. This membrane demonstrates exceptional efficiency in separating salts from dyes, offering potential applications in textile industry wastewater treatment and desalination pre-treatment processes (Xu et al., 2020).

Drug Delivery Innovations through Aceclofenac Cocrystal Nanoliposomes

The development of aceclofenac-lysine (LYS) cocrystals encapsulated in liposomes for rheumatoid arthritis treatment showcases the potential of using lysine in novel drug delivery systems. This approach enhances drug permeation and release, indicating the importance of lysine-based formulations in improving therapeutic efficacy (Sharma et al., 2017).

Exploring the Role of Lysine Acetylation in Cellular Functions

A comprehensive study on lysine acetylation across the proteome revealed its broad regulatory scope, comparable to other major posttranslational modifications. Lysine acetylation targets large macromolecular complexes involved in various cellular processes, highlighting its significance in regulating gene expression and protein interactions (Choudhary et al., 2009).

Mechanism of Action

“H-Lys-AMC acetate salt” is often used in the study of enzymatic activity. For instance, HDACs can deacetylate histones and nonhistone proteins, regulating a variety of cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis .

properties

IUPAC Name

2,6-diamino-N-(4-methyl-2-oxochromen-7-yl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-10-8-15(20)22-14-9-11(5-6-12(10)14)19-16(21)13(18)4-2-3-7-17/h5-6,8-9,13H,2-4,7,17-18H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBMFVYCTXDWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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